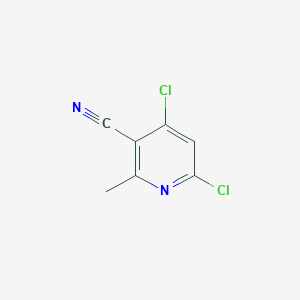

4,6-Dichloro-2-methylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Dichloro-2-methylnicotinonitrile is a chemical compound with the molecular formula C7H4Cl2N2. It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a methyl group at the 2 position on the pyridine ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-methylnicotinonitrile typically involves the chlorination of 2-methylnicotinonitrile. One common method includes the reaction of 2-methylnicotinonitrile with phosphorus oxychloride (POCl3) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at elevated temperatures, usually around 100°C, for several hours .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction mixture is typically subjected to distillation and purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-methylnicotinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products: The major products formed from these reactions include various substituted pyridines, pyridine derivatives, and complex heterocyclic compounds .

Scientific Research Applications

Agrochemical Applications

Pesticide Development

4,6-Dichloro-2-methylnicotinonitrile serves as an intermediate in synthesizing agrochemicals, particularly pesticides. It is designed to target specific pests while minimizing environmental impact. The compound's efficacy in developing selective herbicides and insecticides has been documented, showing a reduced risk of non-target organism toxicity.

Case Study: Insecticidal Activity

A study demonstrated that formulations containing this compound exhibited significant insecticidal activity against common agricultural pests. The compound's mechanism involves disrupting the nervous system of the target insects, leading to effective pest control without harming beneficial species.

Pharmaceutical Research

Therapeutic Development

In pharmaceutical research, this compound is utilized in developing drugs with anti-inflammatory and analgesic properties. Its structure allows for modifications that enhance bioactivity and reduce side effects.

Case Study: KV7 Channel Openers

Research has identified this compound as a potential replacement for existing medications like flupirtine and retigabine. Studies revealed that derivatives of this compound demonstrated promising activity as KV7 channel openers, which are crucial in treating neurological disorders. The compound was shown to improve recovery rates in models of bone marrow transplantation by enhancing neutrophil and platelet recovery .

Material Science

Polymer Production

The compound is also explored in material science for producing specialized polymers and coatings. Its chemical properties contribute to enhanced durability and chemical resistance in industrial applications.

Data Table: Material Properties Enhancement

| Property | Before Modification | After Modification |

|---|---|---|

| Chemical Resistance | Moderate | High |

| Thermal Stability | Low | Moderate |

| Mechanical Strength | Moderate | High |

Analytical Chemistry

Reference Standard Use

In analytical chemistry, this compound acts as a reference standard. It aids researchers in accurately quantifying related compounds in various samples, ensuring reliability in experimental results.

Biochemical Studies

Enzyme Interaction Studies

The compound is utilized in studies exploring enzyme interactions and metabolic pathways. Its role in biochemical assays helps elucidate biological processes and potential drug targets.

Case Study: Enzyme Inhibition

Research indicated that this compound effectively inhibits certain enzymes involved in metabolic pathways linked to inflammation and pain management. This inhibition could lead to the development of new therapeutic agents targeting these pathways.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in its role as a pharmaceutical intermediate, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative or final product synthesized from this compound .

Comparison with Similar Compounds

2,6-Dichloro-4-methylnicotinonitrile: Similar in structure but with different substitution patterns.

2-Chloro-4,6-dimethylnicotinonitrile: Contains an additional methyl group compared to 4,6-Dichloro-2-methylnicotinonitrile

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various specialized compounds .

Biological Activity

4,6-Dichloro-2-methylnicotinonitrile is a compound of significant interest due to its biological activity and potential therapeutic applications. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from various research findings and authoritative sources.

- Chemical Formula : C7H4Cl2N2

- Molecular Weight : 189.02 g/mol

- CAS Number : 875-35-4

Synthesis

The synthesis of this compound typically involves the chlorination of 2-methylnicotinonitrile using chlorinating agents such as N-chlorosuccinimide. The reaction conditions often include heating in a solvent like glacial acetic acid, followed by purification techniques such as recrystallization and chromatography.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly its role as an inhibitor in biochemical pathways and its potential therapeutic effects.

1. Inhibition of Prostaglandin Dehydrogenase (15-PGDH)

One notable study reported that this compound acts as a potent inhibitor of 15-PGDH, with an apparent inhibition constant (Ki) of 0.1 nM. This inhibition leads to:

- Increased levels of prostaglandin E2 (PGE2) in various tissues (lungs, liver, colon) after administration in mice.

- Enhanced recovery rates of neutrophils and platelets following bone marrow transplantation (BMT) in lethally irradiated mice.

- Amelioration of colitis severity induced by dextran sodium sulfate in mouse models .

2. Tissue Regeneration

The compound has shown promising results in enhancing liver regeneration following partial liver resection in mice. The accelerated recovery of blood cell types indicates potential applications in clinical settings involving hematological recovery post-treatment .

Case Study 1: Bone Marrow Transplantation

In a controlled study involving mice subjected to BMT, administration of this compound resulted in:

- Doubling the PGE2 levels within three hours post-administration.

- Significant acceleration in the recovery timeline for neutrophils and erythrocytes compared to control groups .

Case Study 2: Colitis Model

In models of colitis induced by dextran sodium sulfate:

- Mice treated with the compound exhibited reduced inflammation and improved clinical scores compared to untreated controls.

- Histological analysis showed decreased mucosal damage and inflammatory cell infiltration .

Comparative Biological Activity Table

Properties

IUPAC Name |

4,6-dichloro-2-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c1-4-5(3-10)6(8)2-7(9)11-4/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWFDJBNEJHPJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.